2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid
Description
The compound 2-{[2-chloro-5-(trifluoromethyl)phenyl]amino}-5-methoxybenzoic acid (C₁₅H₁₁ClF₃NO₃, MW 371.7 g/mol) features a benzoic acid backbone substituted with a carbamoyl linkage to a 2-chloro-5-(trifluoromethyl)phenyl group and a methoxy group at position 5 (Figure 1). Key structural attributes include:
- Chloro and trifluoromethyl groups at positions 2 and 5 of the phenyl ring, conferring steric bulk and electron-withdrawing effects.
- A carbamoyl bridge (-NH-C=O) linking the phenyl and benzoic acid moieties, enabling hydrogen bonding.
- A methoxy group (-OCH₃) at position 5 of the benzoic acid, modulating solubility and electronic properties.
This compound’s design aligns with bioactive molecules targeting nuclear receptors (e.g., PPARγ, RORγt) due to its rigid aromatic framework and polar substituents .
Properties
IUPAC Name |
2-[[2-chloro-5-(trifluoromethyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9ClF3NO3/c16-11-6-5-8(15(17,18)19)7-12(11)20-13(21)9-3-1-2-4-10(9)14(22)23/h1-7H,(H,20,21)(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJQDUVANDXBKQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90304120 | |
| Record name | Benzoicacid, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24063-30-7 | |
| Record name | NSC164265 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=164265 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzoicacid, 2-[[[2-chloro-5-(trifluoromethyl)phenyl]amino]carbonyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90304120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid typically involves the reaction of 2-chloro-5-(trifluoromethyl)aniline with phosgene to form the corresponding isocyanate. This intermediate is then reacted with benzoic acid to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorinated phenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-{[2-Chloro-5-(trifluoromethyl)phenyl]carbamoyl}benzoic acid exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorinated phenyl group can form strong interactions with hydrophobic pockets in proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Substituted Benzoic Acid Derivatives
a. Simpler Chloro-Trifluoromethyl Benzoic Acids Compounds like 2-chloro-5-(trifluoromethyl)benzoic acid (C₈H₄ClF₃O₂, MW 224.6 g/mol) lack the carbamoyl and methoxy groups. This reduces hydrogen-bonding capacity (1 donor vs. 2 in the target) and topological polar surface area (TPSA 37.3 vs. 86.6), leading to lower solubility but higher lipophilicity .
b. Acetic Acid Derivatives 2-(2-Chloro-5-(trifluoromethyl)phenyl)acetic acid (C₉H₆ClF₃O₂, similarity score 0.90) replaces the benzoic acid with an acetic acid chain.
Carbamoyl-Linked Analogs
a. Oxazole-Containing Derivatives
Compounds such as 3-{3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-phenyl-1,2-oxazole-4-amido}benzoic acid (C₂₃H₁₆ClF₃N₂O₃, MW 472.8 g/mol) incorporate an oxazole ring instead of a methoxy group. The oxazole enhances aromatic stacking and introduces a hydrogen-bond acceptor, increasing TPSA (89.5 vs. 86.6) and potency as RORγt inverse agonists .
b. Carbamothioyl Derivatives 2-Chloro-5-[({(2E)-3-[4-(propan-2-yl)phenyl]prop-2-enoyl}carbamothioyl)amino]benzoic acid (C₁₆H₁₂ClF₃N₂O₃S, MW 402.1 g/mol) replaces the oxygen in the carbamoyl group with sulfur. This substitution raises TPSA (111 vs. 86.6) and hydrogen-bond donors (3 vs.
Sulfonyl and Sulfamoyl Derivatives
a. Sulfamoyl-Bearing Compounds 4-[({[2-Chloro-5-(trifluoromethyl)phenyl]sulfonyl}amino)methyl]benzoic acid (C₁₅H₁₁ClF₃NO₄S, MW 393.8 g/mol) replaces the carbamoyl with a sulfonyl group. The sulfonyl moiety increases electron-withdrawing effects and acidity (pKa ~1.5 vs. ~4.5 for carboxylic acids), which may enhance binding to cationic residues in enzyme active sites .
Physicochemical and Bioactivity Comparison
Table 1. Key Properties of Target Compound and Analogs
Research Findings
- RORγt Inverse Agonists : Oxazole-containing analogs (e.g., compound 16) demonstrated submicromolar IC₅₀ values (0.12–0.45 µM) due to optimal TPSA (89.5) and hydrogen-bonding networks .
- Metabolic Stability : Carbamothioyl derivatives showed prolonged half-lives in vitro (t₁/₂ > 6 h) compared to carbamoyl analogs (t₁/₂ ~3 h), attributed to sulfur’s resistance to esterase cleavage .
- Solubility: The target compound’s methoxy group improves aqueous solubility (LogP 2.8) relative to non-polar analogs (LogP 3.5–4.2) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
